Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The quinazoline ring forms a dihedral angle with the phenyl ring, and the terminal methyl group is often disordered by rotation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit various enzymes and receptors, leading to its biological effects . The compound may also interfere with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate can be compared with other quinazolinone derivatives:
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: Similar structure but with different substituents, leading to variations in biological activity.
N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide: Another quinazolinone derivative with distinct pharmacological properties.
Properties
Molecular Formula |
C19H17N3O4S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H17N3O4S/c1-2-26-18(25)12-7-9-13(10-8-12)20-16(23)11-27-19-21-15-6-4-3-5-14(15)17(24)22-19/h3-10H,2,11H2,1H3,(H,20,23)(H,21,22,24) |
InChI Key |
ROGKXTQQYHQGMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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